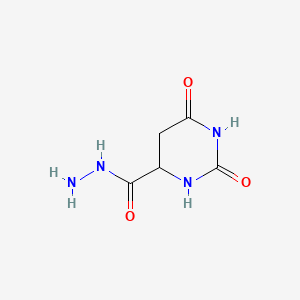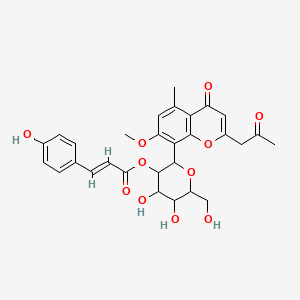
H-Tyr-phe-leu-leu-arg-asn-pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Tyr-phe-leu-leu-arg-asn-pro-OH” is a peptide composed of the amino acids tyrosine, phenylalanine, leucine, leucine, arginine, asparagine, and proline. Peptides like this one are often used in biochemical research due to their ability to mimic natural biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H-Tyr-phe-leu-leu-arg-asn-pro-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine and methionine.
Reduction: Disulfide bonds between cysteine residues can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Substitution reagents: Specific amino acid derivatives.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can produce dityrosine, while reduction of disulfide bonds yields free cysteine residues.
Applications De Recherche Scientifique
Peptides like “H-Tyr-phe-leu-leu-arg-asn-pro-OH” are used in various fields:
Chemistry: Studying peptide bond formation and stability.
Biology: Investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Developing peptide-based drugs and vaccines.
Industry: Creating bioactive peptides for use in cosmetics and food additives.
Mécanisme D'action
The mechanism by which “H-Tyr-phe-leu-leu-arg-asn-pro-OH” exerts its effects depends on its specific sequence and structure. Peptides can interact with receptors, enzymes, and other proteins, influencing various biological pathways. For example, they can inhibit or activate enzymes, modulate receptor activity, or serve as signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Pro-phe-thr-arg-asn-tyr-tyr-val-arg-ala-val-leu-his-leu-OH: Another peptide with a different sequence but similar applications.
Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe: A peptide involved in malaria parasite research.
Uniqueness
“H-Tyr-phe-leu-leu-arg-asn-pro-OH” is unique due to its specific sequence, which determines its biological activity and potential applications. Its combination of amino acids allows it to interact with particular molecular targets, making it valuable for specific research purposes.
Propriétés
IUPAC Name |
1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUNPUFRTIMQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H67N11O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)

